N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Overview
Description
N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and acetamide groups. Common reagents and conditions include:
Reagents: Thienopyrimidine precursors, fluorophenyl derivatives, acetamide, sulfur sources.
Conditions: Catalysts, solvents, temperature control, and purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
Batch or continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization, distillation, or chromatography.
Quality control: measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure.
Fluorophenyl derivatives: Compounds with a fluorophenyl group.
Acetamides: Compounds with an acetamide functional group.
Uniqueness
N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound belonging to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : N-(3-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
- Molecular Formula : C21H17FN4O2S
- Molecular Weight : 408.5 g/mol
The presence of fluorine and various aromatic groups in its structure suggests unique interactions with biological targets, potentially leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing various signaling pathways.
- Gene Expression Alteration : The compound may affect the transcription and translation processes of specific genes.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-fluorophenyl)-2-{...} have shown promising results against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thienopyrimidine Derivative | Staphylococcus aureus | 66 µM |
Thienopyrimidine Derivative | Escherichia coli | 75 µg/mL |
Thienopyrimidine Derivative | Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the thienopyrimidine scaffold is effective against both Gram-positive and Gram-negative bacteria, indicating potential for development into therapeutic agents.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the metabolic stability of N-(3-fluorophenyl)-2-{...} in various cell lines. Results indicated that the compound exhibited nonlinear pharmacokinetics at doses of 5 mg/kg, suggesting complex interactions within biological systems .
- Structure Activity Relationship (SAR) : SAR studies have shown that modifications in the thienopyrimidine structure can enhance antibacterial activity. For example, the introduction of hydrophobic substituents significantly increased the efficacy against specific bacterial strains .
- Cytotoxicity Assays : Cytotoxicity tests on cancer cell lines revealed that compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-6-3-2-4-7-13)24-21(25)29-12-17(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGUUSJPICYMIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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